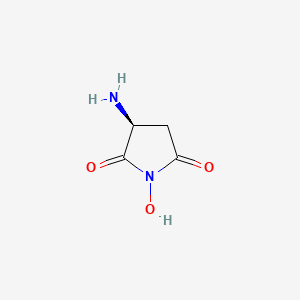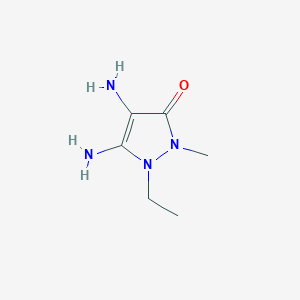
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of hydrazine with acetylenic ketones, which forms pyrazoles through a cyclization process . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, may involve more scalable and efficient methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the body.
Agrochemistry: The compound has potential as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole-4-carboxamide: Another pyrazole derivative with similar applications in medicinal chemistry and agrochemistry.
3,5-Dimethylpyrazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Used in the development of dyes and pigments.
Uniqueness
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-hydroxybutan-2-yl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-6(2-3-11)13-8(12)7-4-9-10-5-7/h4-6,11H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
QCTPZFFSEBLKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)OC(=O)C1=CNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
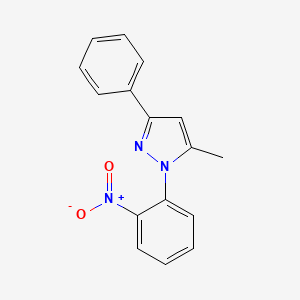

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
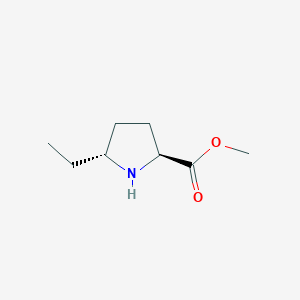
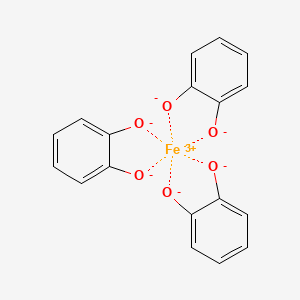

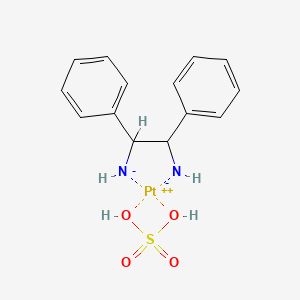
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
